molecular formula C11H14INO2 B13569822 Ethyl 3-amino-3-(4-iodophenyl)propanoate

Ethyl 3-amino-3-(4-iodophenyl)propanoate

Cat. No.: B13569822
M. Wt: 319.14 g/mol
InChI Key: YHXJVYHUCPESGQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C11H14INO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-iodophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and ethyl acrylate.

    Reaction: The 4-iodoaniline undergoes a Michael addition reaction with ethyl acrylate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate ethyl 3-(4-iodophenyl)propanoate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or Grignard reagents are employed for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, alkyl, or aryl-substituted products.

Scientific Research Applications

Ethyl 3-amino-3-(4-iodophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic applications.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Ethyl 3-amino-3-(4-iodophenyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of iodine.

    Ethyl 3-amino-3-(4-fluorophenyl)propanoate: Features a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound makes it particularly useful for radiolabeling and imaging applications, which is a unique feature compared to its bromine, chlorine, and fluorine analogs.

Biological Activity

Ethyl 3-amino-3-(4-iodophenyl)propanoate, also known as this compound hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic routes, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_12ClINO_2 and a CAS number of 502842-21-9. The presence of an iodine atom in its structure enhances its reactivity and may contribute to its biological activity. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in various biological assays.

Synthetic Routes

Several methods can be employed to synthesize this compound. Common approaches involve:

  • Direct iodination : Iodine is introduced into the phenyl ring using electrophilic aromatic substitution.
  • Coupling reactions : The amino group is introduced through coupling with appropriate amino acids or their derivatives.

Anticancer Potential

Recent studies suggest that this compound exhibits promising anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 1: Comparison of Biological Activities

Compound NameUnique FeaturesBiological Activity
This compoundContains iodinePotential anticancer effects
Ethyl 3-amino-3-(phenyl)propanoateNo halogen substitutionGeneral amino acid properties
Ethyl 3-amino-3-(4-bromophenyl)propanoateBromine instead of iodineModerate biological activity
Ethyl 3-amino-3-(2-chlorophenyl)propanoateChlorine substitutionVaries based on substitution

The presence of the iodine atom is believed to enhance the compound's reactivity and potentially its interaction with biological targets compared to similar compounds.

Enzyme Interaction Studies

This compound has been evaluated for its binding affinity with various enzymes involved in metabolic pathways. These studies indicate that the compound may act as an inhibitor for specific enzymes, thereby influencing metabolic processes critical for cancer cell survival.

Case Studies and Research Findings

  • In Vitro Studies : Research involving MCF-7 breast cancer cells demonstrated that this compound exhibited significant uptake mediated by amino acid transporters. The uptake rates were comparable to those observed with standard amino acids, indicating potential utility in targeted drug delivery systems .
  • Therapeutic Applications : Preliminary findings suggest that this compound may be effective in combination therapies for glioma treatment, enhancing the efficacy of existing treatments when used alongside radiotherapy .

Properties

IUPAC Name

ethyl 3-amino-3-(4-iodophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXJVYHUCPESGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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